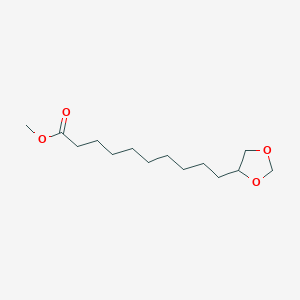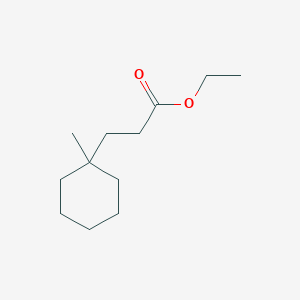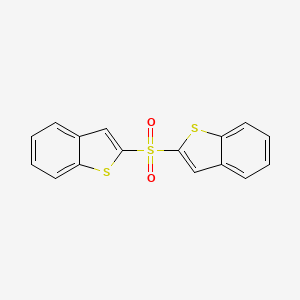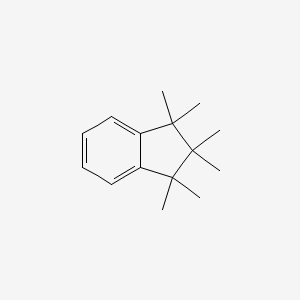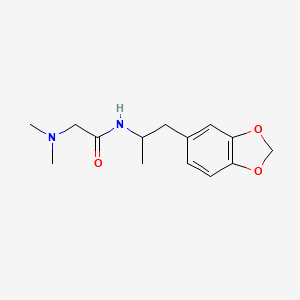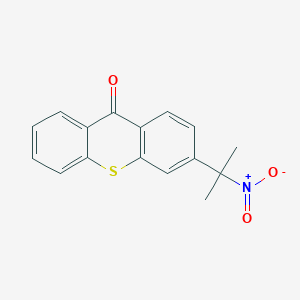
3-(2-Nitropropan-2-YL)-9H-thioxanthen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Nitropropan-2-YL)-9H-thioxanthen-9-one is a chemical compound that belongs to the class of thioxanthene derivatives Thioxanthenes are known for their diverse applications in medicinal chemistry and material science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Nitropropan-2-YL)-9H-thioxanthen-9-one typically involves the nitration of thioxanthene derivatives. One common method includes the reaction of thioxanthene with nitroalkanes under acidic conditions. The reaction is usually carried out in the presence of a strong acid such as sulfuric acid or nitric acid, which facilitates the nitration process.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and concentration, ensuring higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Nitropropan-2-YL)-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered chemical properties.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized thioxanthene compounds.
Aplicaciones Científicas De Investigación
3-(2-Nitropropan-2-YL)-9H-thioxanthen-9-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other thioxanthene derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Thioxanthene derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of 3-(2-Nitropropan-2-YL)-9H-thioxanthen-9-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of biological pathways, resulting in various pharmacological effects. The exact molecular targets and pathways depend on the specific derivative and its application.
Comparación Con Compuestos Similares
Similar Compounds
Thioxanthene: The parent compound of 3-(2-Nitropropan-2-YL)-9H-thioxanthen-9-one, known for its use in medicinal chemistry.
Nitrobenzene: A simpler nitro compound with different chemical properties and applications.
Thioxanthone: Another thioxanthene derivative with distinct chemical and biological activities.
Uniqueness
This compound is unique due to the presence of both a nitro group and a thioxanthene core This combination imparts specific chemical reactivity and potential biological activities that are not observed in simpler nitro compounds or other thioxanthene derivatives
Propiedades
Número CAS |
92461-74-0 |
|---|---|
Fórmula molecular |
C16H13NO3S |
Peso molecular |
299.3 g/mol |
Nombre IUPAC |
3-(2-nitropropan-2-yl)thioxanthen-9-one |
InChI |
InChI=1S/C16H13NO3S/c1-16(2,17(19)20)10-7-8-12-14(9-10)21-13-6-4-3-5-11(13)15(12)18/h3-9H,1-2H3 |
Clave InChI |
INJIBRKQLMNCAJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3S2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Bicyclo[4.2.0]oct-6-en-7-yl)(trimethyl)silane](/img/structure/B14345794.png)

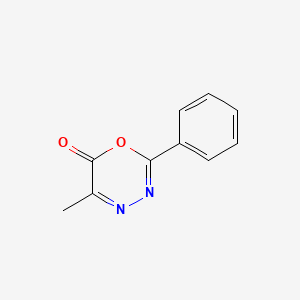
![Methyl 3-[(dimethylcarbamoyl)amino]benzoate](/img/structure/B14345801.png)
![[2-Hydroxy-3-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid](/img/structure/B14345805.png)
![Trimethyl[(pent-4-en-2-yl)oxy]silane](/img/structure/B14345812.png)
